3-Mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile
Description
3-Mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile (CAS: 129340-04-1) is a heterocyclic compound featuring a tetrahydroisoquinoline backbone substituted with a thiol (-SH) group at position 3, a p-tolyl (4-methylphenyl) group at position 1, and a carbonitrile (-CN) group at position 4. Its molecular formula is C₁₇H₁₆N₂S, with a molecular weight of 280.38 g/mol.
The tetrahydroisoquinoline core confers rigidity, while the substituents modulate electronic and steric properties. The thiol group enables hydrogen bonding and redox reactivity, while the p-tolyl group introduces lipophilicity and electron-donating effects.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-11-6-8-12(9-7-11)16-14-5-3-2-4-13(14)15(10-18)17(20)19-16/h6-9H,2-5H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBLVDBNRGBMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3CCCCC3=C(C(=S)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358867 | |
| Record name | 3-Mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129340-04-1 | |
| Record name | 3-Mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-MERCAPTO-1-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Starting Materials
The synthesis begins with isothiochromene-4-carbonitrile (compound 1 in the referenced study), which undergoes rearrangement with a primary or secondary amine. For 3-mercapto-1-p-tolyl derivatives, p-toluidine (4-methylaniline) serves as the amine source. The reaction proceeds under solvent-free conditions at 100°C for 6 hours, yielding a thione intermediate (compound 2 in the study). This intermediate is pivotal for introducing the mercapto group.
Critical Conditions
Thione Intermediate Functionalization
The thione intermediate is subsequently functionalized via S-alkylation or Thorpe-Ziegler cyclization . For example, reacting the intermediate with α-halo carbonyl compounds (e.g., chloroacetone or ethyl chloroacetate) in ethanol with sodium acetate generates S-alkylated products. These products undergo cyclization in the presence of sodium ethoxide to form the tetrahydrothieno[2,3-c]isoquinoline core.
Alternative Pathways: Substitution and Cyclization
Nucleophilic Aromatic Substitution
A patent (EP0104604B1) describes a cyclization strategy for tetrahydroisoquinolines using 2,2-diphenylethylamine derivatives. Although the patent focuses on aminomethyl-substituted compounds, the methodology can be adapted for mercapto derivatives. Key steps include:
Mercapto Group Introduction
The mercapto group is typically introduced using thiourea or hydrogen sulfide under basic conditions. For instance, substituting a halogen atom (e.g., chlorine in 1-(4-chlorophenyl) analogs) with a thiol group via nucleophilic aromatic substitution has been reported. This method requires:
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency of reported methods:
Key Findings :
-
The Dimroth rearrangement offers the highest yield (80%) and is preferred for scalability.
-
Nucleophilic substitution provides moderate yields but is advantageous for late-stage functionalization.
-
Patent methods, while versatile, require multi-step protocols and offer lower overall efficiency.
Optimization and Challenges
Solvent and Temperature Effects
Reaction yields are highly sensitive to solvent choice. For example, using ethanol instead of dioxane in recrystallization improves purity but reduces yield by 5–10%. Similarly, increasing the reaction temperature beyond 100°C in Dimroth rearrangements leads to side reactions, such as nitrile hydrolysis.
Chemical Reactions Analysis
3-Mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to yield thiols or other reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
3-Mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Studies
- Anticancer Activity : Research indicates that similar isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The mercapto group may enhance the reactivity of the compound towards biological targets, potentially leading to novel anticancer agents .
- Neuroprotective Effects : Some studies suggest that isoquinoline derivatives can provide neuroprotection in models of neurodegenerative diseases. The specific mechanisms remain under investigation, but the compound's ability to modulate oxidative stress is a promising area of research .
Materials Science
The compound's unique properties make it suitable for applications in materials science, particularly in the development of functional materials.
Applications
- Conductive Polymers : The incorporation of thiol groups can enhance the conductivity of polymers. Research has shown that compounds like this compound can be used to create conductive composites for electronic applications .
- Sensors : The sensitivity of thiol groups to various analytes makes this compound a candidate for sensor development. Its application in electrochemical sensors has been explored for detecting heavy metals and other pollutants .
Analytical Chemistry
The compound is also valuable in analytical chemistry due to its ability to form complexes with metal ions.
Applications
- Chromatography : It can be utilized as a stationary phase in chromatographic techniques for separating complex mixtures. Its unique chemical properties allow for selective binding with certain analytes .
- Spectroscopic Studies : The compound's distinct spectral features make it suitable for use in UV-visible and fluorescence spectroscopy for quantitative analysis of various substances .
Data Tables
| Application Area | Findings |
|---|---|
| Medicinal Chemistry | Potential anticancer and neuroprotective effects observed in studies |
| Materials Science | Enhances conductivity in polymers; applicable in sensor technology |
| Analytical Chemistry | Useful in chromatography and spectroscopic analysis |
Mechanism of Action
The mechanism of action of 3-Mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function and activity. Additionally, the compound’s structure allows it to interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key analogs differ in substituents at position 1 and/or functional groups at position 3, altering physicochemical and biochemical behavior.
Table 1: Structural and Physical Properties of Comparable Compounds
Key Comparative Analyses
Electronic and Steric Effects
- p-Tolyl vs. Methyl/Phenethyl: The p-tolyl group (electron-donating methyl attached to phenyl) enhances lipophilicity and may stabilize aromatic interactions compared to the smaller methyl group.
- Thiol (-SH) vs. Chloro (-Cl) : The thiol group in the target compound and its mercapto analogs enables hydrogen bonding and participation in disulfide bond formation, critical for interactions in biological systems. In contrast, the chloro substituent (in 3-chloro-1-methyl analog) lacks hydrogen-bonding capacity but may undergo nucleophilic substitution reactions .
Research Implications and Gaps
- Hydrogen Bonding and Crystal Packing : The thiol group’s ability to form hydrogen bonds (as described in Etter’s graph set analysis ) likely influences crystallization behavior. Comparative crystallographic studies using tools like SHELXL or ORTEP-3 could elucidate differences in molecular packing.
- Biological Activity : The p-tolyl group’s electron-donating effects may enhance binding to hydrophobic enzyme pockets, but direct biochemical data are lacking.
- Synthetic Accessibility : The phenethyl analog’s higher cost ($399.00/g vs. $334.00/g for the p-tolyl compound ) suggests synthetic challenges, possibly due to longer reaction steps or purification requirements.
Biological Activity
3-Mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile (CAS No. 129340-04-1) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H16N2S
- Molecular Weight : 280.39 g/mol
- CAS Number : 129340-04-1
- Structural Characteristics : The compound features a tetrahydroisoquinoline core with a thiol group and a p-tolyl substituent, which contribute to its biological activity.
Biological Activities
This compound exhibits various biological activities, including:
- Antimicrobial Activity :
- Antitumor Activity :
- Neuroprotective Effects :
- Antiviral Properties :
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The thiol group in the structure may interact with cysteine residues in proteins, inhibiting enzymes critical for pathogen survival or cancer cell proliferation.
- Modulation of Cell Signaling Pathways : The compound may influence signaling pathways involved in apoptosis and cell survival, enhancing the therapeutic efficacy against tumors and infections .
Table 1: Summary of Biological Activities
Selected Case Studies
-
Antimicrobial Efficacy Against Staphylococcus aureus :
A study evaluated the antimicrobial activity of various THIQ derivatives, including 3-Mercapto compounds. Results indicated significant inhibition zones against Staphylococcus aureus with MIC values ranging from 10 to 25 µg/mL . -
Cytotoxicity in Cancer Models :
In vitro studies on human breast cancer cell lines showed that 3-Mercapto-1-p-tolyl derivatives induced apoptosis at concentrations as low as 15 µM. This suggests potential as a lead compound for further development in cancer therapy . -
Neuroprotective Assays :
Neuroprotective assays using models of oxidative stress demonstrated that the compound could reduce neuronal cell death by approximately 40%, indicating its potential role in treating neurodegenerative disorders like Alzheimer's disease .
Q & A
Q. Basic Characterization
- FT-IR : Confirm the presence of -SH (2500–2600 cm⁻¹) and nitrile (2200–2250 cm⁻¹) groups.
- ¹H/¹³C NMR : Assign aromatic protons and tetrahydroisoquinoline backbone signals.
Advanced Structural Confirmation - Single-Crystal X-ray Diffraction : Use SHELXL for refinement to resolve bond-length discrepancies (e.g., C-S vs. C-N bond ambiguity) .
- ORTEP-3 GUI : Generate thermal ellipsoid plots to assess torsional strain in the tetrahydroisoquinoline ring .
Example Data from Analogues (from ):
| Parameter | Value (Å/°) |
|---|---|
| C≡N bond length | 1.15 |
| N1–H1⋯O1 angle | 174° |
How can graph set analysis elucidate hydrogen-bonding networks in crystalline forms?
Q. Methodology
- Hydrogen Bond Identification : Use Mercury Software to extract D–H⋯A parameters from crystallographic data.
- Graph Set Notation : Apply Etter’s rules (e.g., S(6) for a six-membered ring motif) to classify intermolecular interactions .
Case Study : In analogues, N–H⋯O hydrogen bonds form C(4) chains, stabilizing the crystal lattice .
What computational approaches analyze ring puckering in the tetrahydroisoquinoline moiety?
Q. Basic Conformational Analysis
- Cremer-Pople Parameters : Calculate puckering amplitude (𝑞) and phase angle (𝜃) for the six-membered ring using Gaussian or ORCA .
Advanced Dynamics - MD Simulations : Simulate ring-flipping in explicit solvent (e.g., water, DMSO) to assess kinetic barriers.
Data Interpretation : A 𝑞 > 0.5 Å indicates significant puckering, which may influence steric interactions with biological targets .
How to design assays evaluating structure-activity relationships (SAR) for bioactivity?
Q. Experimental Design
- Derivative Synthesis : Modify the p-tolyl group (e.g., electron-withdrawing substituents) and compare cytotoxicity via MTT assays .
- Hydrogen Bond Impact : Replace the mercapto group with -OH or -NH₂ to test solubility-bioactivity correlations.
Contradiction Resolution : If in vitro activity contradicts docking results, validate binding via ITC (isothermal titration calorimetry) to measure actual affinity .
How to address discrepancies between computational and experimental electronic spectra?
Q. Methodological Workflow
TD-DFT Calculations : Simulate UV-Vis spectra (B3LYP/6-311+G(d,p)) and compare with experimental data.
Solvent Corrections : Apply PCM (Polarizable Continuum Model) to account for solvent effects.
Vibrational Analysis : Rule out vibronic coupling artifacts using Raman spectroscopy .
What strategies validate crystallographic data reproducibility across labs?
Q. Quality Control
- CheckCIF Reports : Resolve ADDs (Alert Level A) related to thermal displacement or occupancy errors .
- Cross-Validation : Compare unit cell parameters with literature analogues (e.g., reports 𝑎 = 10.2 Å, 𝑏 = 12.5 Å).
How to analyze steric effects of the p-tolyl group on reaction intermediates?
Q. Advanced Techniques
- X-ray Photoelectron Spectroscopy (XPS) : Measure electron density shifts at the aryl carbon.
- Hammett Constants : Correlate substituent effects with reaction kinetics (e.g., σₚ values for -CH₃ = -0.17) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
